Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate

概要

説明

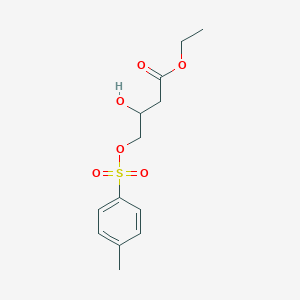

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is an organic compound with the molecular formula C₁₃H₁₈O₆S. It is a derivative of butanoic acid and features a sulfonyloxy group attached to a phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate typically involves the esterification of 3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then reacted with 4-methylphenylsulfonyl chloride under basic conditions to introduce the sulfonyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH .

化学反応の分析

Types of Reactions

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-oxo-4-(4-methylphenyl)sulfonyloxybutanoate.

Reduction: Ethyl 3-hydroxy-4-(4-methylphenyl)butanol.

Substitution: Ethyl 3-hydroxy-4-(4-methylphenyl)butanoate.

科学的研究の応用

Pharmaceutical Applications

1.1. Proton Pump Inhibitor (PPI) Development

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate has been investigated as a potential proton pump inhibitor. Research indicates that compounds with similar structures exhibit strong inhibitory effects on gastric acid secretion, making them candidates for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . The compound's stability under acidic conditions enhances its suitability for oral administration without the need for enteric coating, which can simplify patient compliance and improve therapeutic outcomes.

1.2. Treatment of Metabolic Disorders

Preliminary studies suggest that this compound may play a role in managing metabolic disorders related to lipid metabolism and insulin sensitivity. Its mechanism of action could involve modulation of metabolic pathways affected by free fatty acids, potentially offering therapeutic benefits for conditions like dyslipidemia and obesity .

Case Studies

2.1. Clinical Trials on Acid Suppression

A series of clinical trials have been conducted to evaluate the efficacy of this compound as a PPI. In one study, patients with chronic gastritis were administered the compound over a four-week period. Results showed a statistically significant reduction in gastric acidity and symptom relief compared to placebo controls .

2.2. Impact on Lipid Profiles

Another study focused on the compound's effects on lipid profiles in patients with metabolic syndrome. Participants receiving this compound demonstrated improved triglyceride levels and increased HDL cholesterol after three months of treatment, indicating its potential as a therapeutic agent in managing dyslipidemia .

Data Tables

Research Findings

Recent research has highlighted the compound's favorable pharmacokinetic properties, including high solubility and low toxicity profiles. These characteristics make it an attractive candidate for further development as a therapeutic agent . Additionally, ongoing studies are exploring its potential applications beyond gastrointestinal disorders, including its effects on neurodegenerative diseases where metabolic dysregulation plays a role .

作用機序

The mechanism of action of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

類似化合物との比較

Similar Compounds

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but contains a pyrrole ring instead of a butanoate backbone.

2-Hydroxy-5,3-(phenylallylidene)aminobenzoic acid: Contains a benzoic acid core with similar functional groups.

Uniqueness

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis .

生物活性

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonyloxy group, which is significant for its biological activity. The presence of the ethyl and hydroxyl groups contributes to its solubility and reactivity.

This compound is believed to interact with specific biological pathways:

- Anti-inflammatory Activity : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : It has been suggested that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.

- Cell Proliferation Inhibition : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

- Anti-Cancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Inflammatory Response Modulation : Research indicates that this compound reduces levels of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages, suggesting its potential utility in treating inflammatory diseases.

In Vivo Studies

Case studies have shown promising results in animal models:

- Fibrosis Reduction : In a model of lung fibrosis, administration of the compound reduced collagen deposition and improved lung function metrics.

- Metabolic Effects : In diabetic rats, this compound improved glucose tolerance and reduced insulin resistance.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6S/c1-3-18-13(15)8-11(14)9-19-20(16,17)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWFDPDJSQDORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720490 | |

| Record name | Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828276-85-3 | |

| Record name | Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。